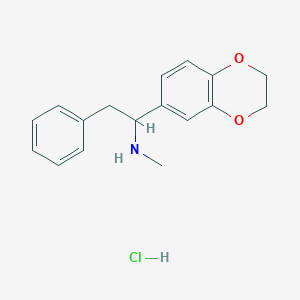

6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the family of phenethylamines. It is structurally similar to MDMA (ecstasy) and MDA (sally), but it has different effects on the human body. MBDB is a controlled substance in many countries due to its potential for abuse and addiction. In

Wirkmechanismus

6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride acts on the brain by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, appetite, and sleep, among other functions. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride also binds to serotonin receptors in the brain, which may contribute to its psychoactive effects.

Biochemische Und Physiologische Effekte

6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It can also cause pupil dilation, muscle tension, and jaw clenching. These effects are similar to those of MDMA and MDA, but they are generally milder and shorter-lasting. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has also been shown to have neurotoxic effects on serotonin-producing neurons in the brain, although the extent of this damage is still unclear.

Vorteile Und Einschränkungen Für Laborexperimente

6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has several advantages for lab experiments, including its structural similarity to MDMA and MDA, which allows for comparisons between the three drugs. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride is also less potent and less toxic than MDMA and MDA, which makes it easier to handle and administer in animal studies. However, 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has limitations as a research tool due to its potential for abuse and addiction, which can complicate interpretation of results.

Zukünftige Richtungen

Future research on 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride could focus on its therapeutic potential for mental health disorders, such as depression, anxiety, and PTSD. It could also investigate the mechanisms underlying its psychoactive effects and neurotoxicity, as well as its potential for addiction and abuse. Additionally, studies could compare the effects of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride with other psychoactive drugs, such as LSD and psilocybin, to better understand the similarities and differences between these substances.

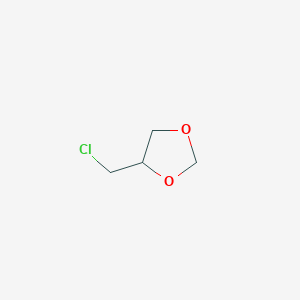

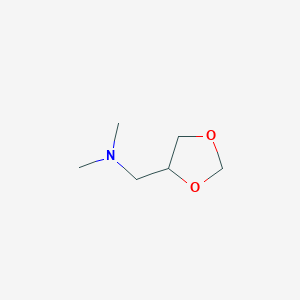

Synthesemethoden

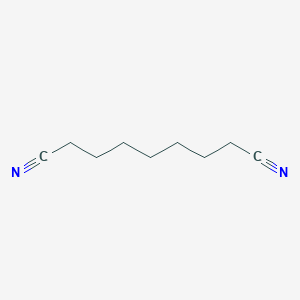

The synthesis of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride involves the condensation of 3,4-methylenedioxyphenyl-2-nitropropene with methylamine, followed by reduction with hydrogen gas in the presence of platinum oxide. The resulting product is then converted to the hydrochloride salt form by reacting with hydrochloric acid. The yield of 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride can be improved by using different reaction conditions and purification methods.

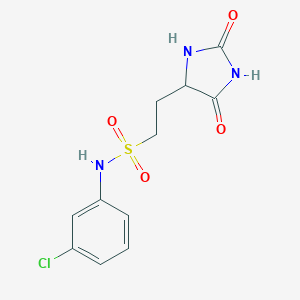

Wissenschaftliche Forschungsanwendungen

6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar but weaker effects than MDMA and MDA, including increased empathy, sociability, and euphoria. 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride has also been investigated as a potential treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). However, more research is needed to fully understand its therapeutic potential.

Eigenschaften

CAS-Nummer |

130397-01-2 |

|---|---|

Produktname |

6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride |

Molekularformel |

C17H20ClNO2 |

Molekulargewicht |

305.8 g/mol |

IUPAC-Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-phenylethanamine;hydrochloride |

InChI |

InChI=1S/C17H19NO2.ClH/c1-18-15(11-13-5-3-2-4-6-13)14-7-8-16-17(12-14)20-10-9-19-16;/h2-8,12,15,18H,9-11H2,1H3;1H |

InChI-Schlüssel |

QGESTVQNUXPODR-UHFFFAOYSA-N |

SMILES |

CNC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |

Kanonische SMILES |

CNC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |

Synonyme |

1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-alpha-(phenylmethy l)-, hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.